molecular formula C20H28N2O2 B5416640 N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide

N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide

Cat. No. B5416640
M. Wt: 328.4 g/mol
InChI Key: SBEDCYFIDKSDDQ-UHFFFAOYSA-N
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Description

“N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For instance, the removal of benzoyl groups from certain benzofuran derivatives with LiAlH4 in ether at room temperature can afford different products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzofuran derivatives in general have unique physicochemical properties that make them an important basis for medicinal chemistry .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structures and the biological activities they exhibit. For example, some benzofuran compounds have shown anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Safety and Hazards

The safety and hazards associated with “N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide” would depend on its specific structure and the biological activities it exhibits. It’s important to note that while some benzofuran derivatives have beneficial medicinal properties, others may have potential risks or side effects .

Future Directions

The future directions in the research of benzofuran derivatives like “N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide” could involve the discovery of new synthesis methods, the exploration of their biological activities, and the development of new drugs based on these compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making them a promising area for future research .

properties

IUPAC Name

N-[2-[1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14-6-7-19-18(11-14)15(2)20(24-19)13-22-10-4-5-17(12-22)8-9-21-16(3)23/h6-7,11,17H,4-5,8-10,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEDCYFIDKSDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)CN3CCCC(C3)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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